Alazocine is derived from the benzomorphan family of compounds, which are characterized by a specific structural framework that includes a benzene ring fused to a morphinan skeleton. It is classified primarily as a sigma receptor ligand but also interacts with mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors. The stereochemistry of alazocine significantly influences its pharmacological profile, with the (+) isomer being noted for its distinct activity compared to its (-) counterpart.
The synthesis of alazocine typically involves multi-step organic reactions. One common approach includes the following steps:
The synthesis process is characterized by careful control of reaction conditions, including temperature, solvent choice, and catalysts to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are employed to confirm the structure and purity of the synthesized compound .
Alazocine has a complex molecular structure that can be represented as follows:
The three-dimensional conformation of alazocine plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.
Alazocine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:
The mechanism of action of alazocine involves:
Research indicates that the balance between sigma receptor activation and opioid receptor interaction is critical for achieving therapeutic effects while minimizing adverse reactions .
Alazocine has several potential applications in scientific research:
The paramount significance of (+)-Alazocine lies in its instrumental role in the identification and isolation of the sigma-1 receptor (σ1R). Prior to the 1970s, the psychotomimetic effects of the racemic benzomorphan SKF-10047 (Alazocine) were incorrectly attributed to activation of a putative "sigma opioid" receptor [4] [9]. Critical receptor binding studies using the separated enantiomers revealed a stark stereoselective divergence:
Table 1: Comparative Binding Affinity Profile of (+)-Alazocine vs. (-)-Alazocine
Receptor | (+)-Alazocine Ki (nM) | (-)-Alazocine Ki (nM) | Major Pharmacological Action |
---|---|---|---|
Sigma-1 (σ1) | 48 - 66 | 1,800 - 4,657 | High-affinity Agonist |
Sigma-2 (σ2) | >4,500 | >4,500 | Very Low Affinity |
Mu Opioid (MOR) | ~1,900 | 3.0 | Negligible Agonism / Antagonist (weak) |
Kappa Opioid (KOR) | ~1,600 | 4.7 | Negligible Agonism / Partial Agonist |
Delta Opioid (DOR) | ~19,000 | 15 | Negligible Agonism |
NMDA (PCP site) | ~587 | Not Reported | Weak Antagonist |
Data compiled from [1] [6] [7]
(+)-Alazocine occupies a unique conceptual space by inherently linking the pharmacology of opioid ligands with the distinct sigma receptor system, driving research into their complex interplay:
Table 2: Key Research Findings Enabled by (+)-Alazocine on Opioid-Sigma Receptor Interplay
Research Area | Key Finding Using (+)-Alazocine/Tools | Implication | Citation Support |
---|---|---|---|
Receptor Identity | Defined high-affinity site distinct from opioid & NMDA receptors | Established σ1R as unique entity; led to its eventual cloning | [1] [4] |
Modulation of Opioid Analgesia | σ1R activation inhibits MOR-mediated antinociception; σ2R promotes it | Revealed σ1R as endogenous anti-opioid system; target for analgesic adjuvants | [6] |
Psychotomimetic Mechanism | σ1R agonism mediates dysphoric/hallucinogenic effects | Linked σ1R to psychosis pathways; informed antipsychotic drug development | [1] [4] |
Neuropathic Pain | σ1R KO mice show reduced pain hypersensitivity; σ1R antagonists reverse allodynia | Supports σ1R as target for neuropathic pain treatment independent of opioids | [6] [9] |
The legacy of (+)-Alazocine endures as it continues to serve as a critical reference compound and pharmacological tool for defining σ1R ligand interactions, understanding receptor oligomerization, and dissecting the complex modulatory networks between sigma and opioid receptors in health and disease.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7